molecular formula C13H11NO4 B135530 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 147269-07-6

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B135530
CAS No.: 147269-07-6
M. Wt: 245.23 g/mol
InChI Key: FQXDUENLSLFAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methoxyphenyl group, a carboxylic acid group, and a keto group

Mechanism of Action

Target of Action

The primary targets of 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid are currently unknown. This compound is structurally similar to other pyridine derivatives, which have been found to interact with various biological targets . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Pyridine derivatives are known to interact with their targets through various mechanisms, including binding to active sites, altering protein conformation, and modulating signal transduction pathways . The exact mode of action for this compound would depend on its specific targets.

Biochemical Pathways

The biochemical pathways affected by this compound are also currently unknown. Pyridine derivatives can influence a variety of biochemical pathways depending on their specific targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent oxidation to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

TGR5 Agonism

Recent studies have identified that compounds similar to 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid act as agonists for the TGR5 receptor (G protein-coupled bile acid receptor 1). This receptor is implicated in various metabolic processes, making it a target for treating conditions such as:

  • Type 2 Diabetes (T2D) : TGR5 agonists have shown promise in improving glucose metabolism and insulin sensitivity, potentially offering new avenues for diabetes management .
  • Obesity and Dyslipidemia : The modulation of TGR5 can help regulate lipid metabolism and energy expenditure, addressing obesity-related disorders .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that derivatives of dihydropyridine structures exhibit significant anticancer properties by inducing apoptosis in cancer cells while sparing normal cells . In vitro studies have demonstrated that these compounds can inhibit cell proliferation in human cancer lines such as:

  • Breast cancer
  • Lung cancer
  • Colon cancer

Anti-inflammatory Properties

There is emerging evidence suggesting that dihydropyridine derivatives possess anti-inflammatory effects. The ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation, such as:

  • Inflammatory Bowel Disease (IBD)
  • Rheumatoid Arthritis

Case Study 1: TGR5 Agonists in Diabetes Management

A study conducted on a series of dihydropyridine derivatives showed that specific modifications to the 6-(4-methoxyphenyl) structure enhanced TGR5 activation. These compounds were tested in diabetic mouse models, resulting in improved glycemic control and reduced body weight gain compared to control groups.

Case Study 2: Anticancer Screening

In a comprehensive screening of synthesized dihydropyridines, including 6-(4-methoxyphenyl)-2-oxo derivatives, significant cytotoxicity was observed against several cancer cell lines. The most potent compound demonstrated IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: An ester derivative of the target compound.

Uniqueness

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group, a keto group, and a carboxylic acid group makes it a versatile compound for various applications.

Biological Activity

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, also known by its CAS number 147269-07-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Structure and Composition

The compound has the following chemical structure:

  • Linear Formula : C₁₃H₁₁NO₄
  • Molecular Weight : 245.23 g/mol
  • CAS Number : 147269-07-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate aldehydes and ketones under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, research highlighted the cytotoxic effects of related compounds on various cancer cell lines, including:

Cell LineCompound TestedInhibition Percentage
HCT-15 (Colorectal)This compound>50%
MCF-7 (Breast)Similar derivativesSignificant cytotoxicity
PC-3 (Prostate)Various dihydropyridine derivativesNotable inhibition

In vitro assays demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies evaluated its effectiveness against a range of bacterial strains using minimum inhibitory concentration (MIC) assays. Results indicated moderate antibacterial activity, suggesting potential as a lead compound for developing new antimicrobial agents:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound is believed to involve interaction with specific molecular targets. Docking studies suggest that it may act as an inhibitor for certain enzymes or receptors involved in cancer progression and microbial resistance. For example, the compound may inhibit topoisomerases or other critical enzymes that facilitate DNA replication in cancer cells .

Study on Anticancer Effects

In a recent study published in MDPI, researchers synthesized a series of dihydropyridine derivatives and tested their effects on human cancer cell lines. The study found that compounds similar to this compound exhibited significant cytotoxicity against HCT-15 and MCF-7 cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial activity of various dihydropyridine derivatives against clinical isolates. The results indicated that compounds with a methoxy group exhibited enhanced activity compared to their non-substituted counterparts. This suggests that structural modifications can significantly influence biological activity .

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-9-4-2-8(3-5-9)11-7-6-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXDUENLSLFAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377647
Record name 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820720
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

147269-07-6
Record name 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.